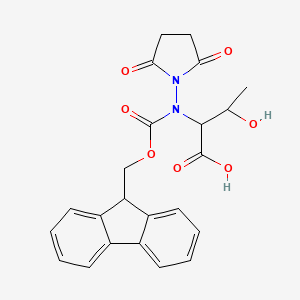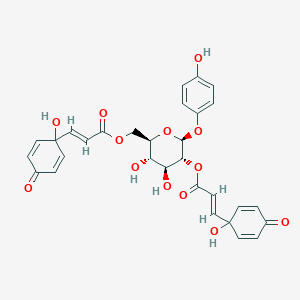
Robustaside G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Robustaside G is a β-D-glucoside compound characterized by its unique structure, where the anomeric position is substituted by a 4-hydroxyphenoxy residue and the positions 2 and 6 by [(2E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoyl]oxy residues . This compound is isolated from the plant Grevillea and exhibits notable antimalarial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Robustaside G involves the glycosylation of a 4-hydroxyphenoxy residue with a β-D-glucopyranoside. The reaction conditions typically include the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from natural sources, particularly from the Grevillea plant. The extraction process involves the use of methanolic extracts of freeze-dried, ground plant material .
Chemical Reactions Analysis
Types of Reactions
Robustaside G undergoes various chemical reactions, including:
Oxidation: The phenolic groups in this compound can undergo oxidation to form quinones.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acetic anhydride (Ac₂O) and alkyl halides are employed for esterification and etherification reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Robustaside G has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: The compound’s antimalarial activity makes it a subject of interest in the study of antimalarial drugs and their mechanisms.
Medicine: this compound’s potential therapeutic properties are explored for developing new treatments for malaria and other diseases.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Robustaside G exerts its effects through its interaction with specific molecular targets and pathways. The compound’s antimalarial activity is attributed to its ability to inhibit the growth and replication of Plasmodium species, the causative agents of malaria. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Robustaside A: Another glycoside isolated from Grevillea, with similar structural features but different substituents.
Robustaside B and C: These compounds are also glycosides with structural similarities to Robustaside G but differ in their specific substituents and biological activities.
Uniqueness
This compound stands out due to its unique combination of substituents at the anomeric position and positions 2 and 6, which contribute to its distinct biological activity, particularly its antimalarial properties .
Properties
CAS No. |
1262023-42-6 |
|---|---|
Molecular Formula |
C30H28O13 |
Molecular Weight |
596.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-[(E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoyl]oxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C30H28O13/c31-18-1-3-21(4-2-18)41-28-27(43-24(35)10-16-30(39)13-7-20(33)8-14-30)26(37)25(36)22(42-28)17-40-23(34)9-15-29(38)11-5-19(32)6-12-29/h1-16,22,25-28,31,36-39H,17H2/b15-9+,16-10+/t22-,25-,26+,27-,28-/m1/s1 |
InChI Key |
DKNCSDJNWFKXEC-GEQWPRKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3(C=CC(=O)C=C3)O)O)O)OC(=O)/C=C/C4(C=CC(=O)C=C4)O |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3(C=CC(=O)C=C3)O)O)O)OC(=O)C=CC4(C=CC(=O)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid](/img/structure/B12305118.png)
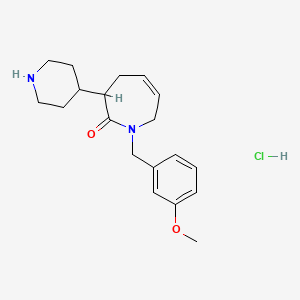

![1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12305131.png)
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid](/img/structure/B12305135.png)
![10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12305139.png)
![2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid](/img/structure/B12305144.png)
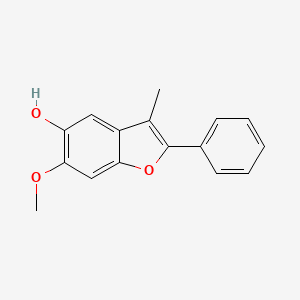

![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride](/img/structure/B12305165.png)
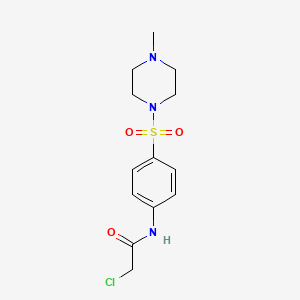
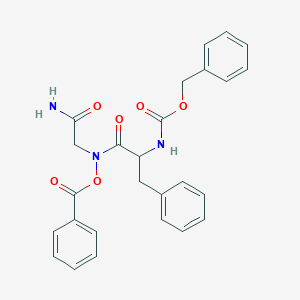
![(1S)-1-(3,5-Difluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate](/img/structure/B12305195.png)
